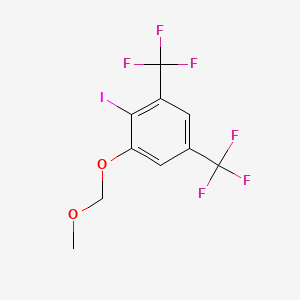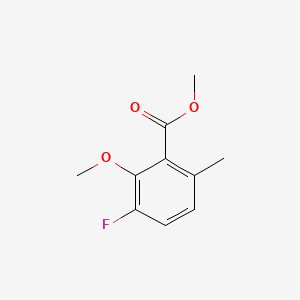
Methyl 3-fluoro-2-methoxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methoxy-6-methylbenzoate typically involves the esterification of 3-fluoro-2-methoxy-6-methylbenzoic acid. The reaction is carried out in the presence of an alcohol (methanol) and an acid catalyst (such as sulfuric acid) under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-2-methoxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methoxy-6-methylbenzoic acid.
Reduction: Formation of 3-fluoro-2-methoxy-6-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-fluoro-2-methoxy-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy and methyl groups can influence its lipophilicity and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-methylbenzoic acid: A related compound with similar structural features but lacking the methoxy group.
Methyl 2-fluoro-6-methoxy-3-methylbenzoate: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
Methyl 3-fluoro-2-methoxy-6-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
methyl 3-fluoro-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-5-7(11)9(13-2)8(6)10(12)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
ZEWRXEHTWYVDRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B14018837.png)
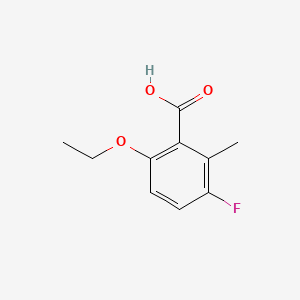
![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
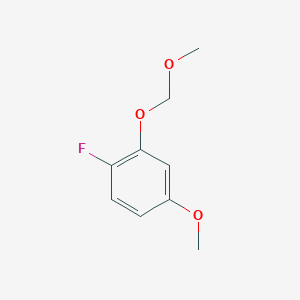
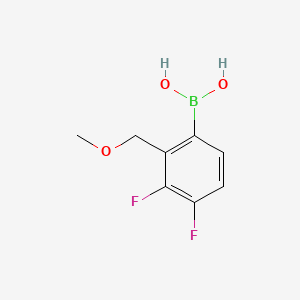
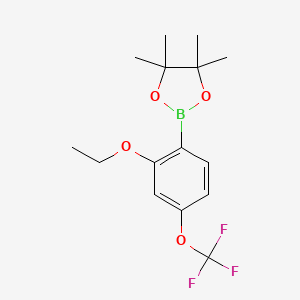
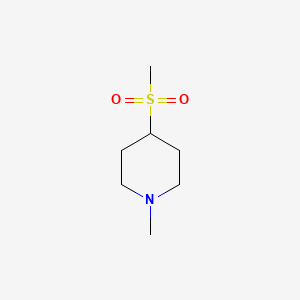

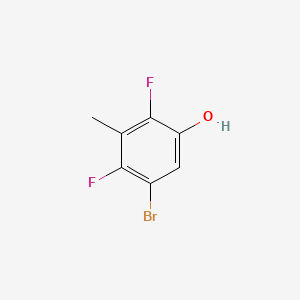
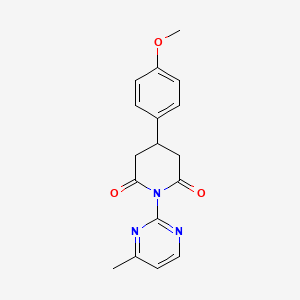
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
